7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of a trifluoromethyl group and a chloro substituent further enhances its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the werner (wrn) helicase . WRN helicase plays a crucial role in DNA repair and replication, and its inhibition can lead to genomic instability, a key hallmark of cancer .
Mode of Action
It’s known that wrn helicase inhibitors can prevent the enzyme from unwinding dna, thereby disrupting dna repair and replication processes . This disruption can lead to cell death, particularly in cancer cells that rely heavily on these processes .
Biochemical Pathways
The compound likely affects the DNA damage response (DDR) pathway, given its potential role as a WRN helicase inhibitor . DDR is a protective response that maintains genomic integrity when cells are subjected to DNA damage and replication stress . Inhibition of WRN helicase can disrupt this pathway, leading to genomic instability and potentially cell death .
Result of Action
The result of the compound’s action would likely be cell death, particularly in cancer cells. By inhibiting WRN helicase and disrupting the DDR pathway, the compound could induce genomic instability, leading to apoptosis, or programmed cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 7-chloro-4-quinazolinamine with 2-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Sorafenib: A kinase inhibitor with a similar quinazoline core and trifluoromethyl group.
Gefitinib: Another quinazoline-based compound used as an epidermal growth factor receptor (EGFR) inhibitor.
Erlotinib: Similar to gefitinib, used in cancer therapy targeting EGFR.
Uniqueness
7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both a chloro and trifluoromethyl group enhances its reactivity and potential for diverse applications compared to other quinazoline derivatives.
Properties
IUPAC Name |
7-chloro-N-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3/c17-11-5-6-12-14(7-11)22-9-23-15(12)21-8-10-3-1-2-4-13(10)16(18,19)20/h1-7,9H,8H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRJFQKIYAVUEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.